Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-
Description
Properties
CAS No. |
51576-31-9 |
|---|---|
Molecular Formula |
C6H16N4 |
Molecular Weight |
144.22 g/mol |
IUPAC Name |
2-[1-(ethyldiazenyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H16N4/c1-5-7-8-6(2)9-10(3)4/h6,9H,5H2,1-4H3 |
InChI Key |
BABHWMHGOCZGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC(C)NN(C)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Hydrazine Derivatives
One classical approach to synthesizing diazenes involves the chemical oxidation of hydrazine derivatives in acidic media. McBride (1957) demonstrated that oxidation of 1,1-dialkylhydrazines in acidic conditions yields diazo-like compounds, which are structurally related to diazenes. This method typically requires controlled conditions to avoid over-oxidation or formation of tetrazenes, which occur in neutral or alkaline media. The reaction consumes two equivalents of oxidant per molecule, producing compounds with the characteristic N=N functional group.
- Key reagents: Hydrazine derivatives, acidic oxidants.
- Conditions: Acidic medium, controlled temperature (often cold).
- Products: Diazenium salts and related diazo-like substances.
This method is relevant for preparing diazenes with alkyl substitutions, such as the 2,2-dimethylhydrazino moiety in the target compound.
Electrochemical Oxidation of Sulfamides
A modern, sustainable approach reported in 2024 involves the electrochemical synthesis of 1,2-disubstituted diazenes via anodic oxidation of N,N′-disubstituted sulfamides. This method uses Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to prepare diverse sulfamides from primary amines, which are then oxidized electrochemically to yield diazenes.
- Advantages: Avoids chlorinating reagents, improving sustainability and milder reaction conditions.
- Scope: Effective for alkyl-alkyl, alkyl-aryl, and diaryl diazenes.
- Yields: High yields up to 88% for alkyl diazenes.
- Mechanism: Involves anodic oxidation leading to loss of SO2 and formation of the diazene bond.
- Limitations: Lower yields for diaryl diazenes; some side products observed.
This approach can be adapted for the synthesis of diazenes bearing bulky alkyl substituents like 2,2-dimethylhydrazino groups by preparing the corresponding sulfamide precursors.
Chloramination and Related Reactions
The chloramination of dimethylamine and related hydrazines has been studied extensively for producing substituted hydrazines and diazenes. Chloramine reacts with dimethylamine to form unsymmetrical dimethylhydrazine derivatives and related diazenes, though by-product formation is a challenge.
- Key observations: Formation of 2,2-dimethyltriazanium chloride and tetramethyl-tetrazene by-products.
- Challenges: Minimizing by-products like dimethylhydrazone of formaldehyde is critical.
- Conditions: Chloramine prepared by gas-phase reaction of ammonia and chlorine; reactions conducted in ether or suitable solvents.
- Relevance: Provides insight into the formation of 2,2-dimethylhydrazino substituents relevant for the target diazene.
This method is historically significant but less favored due to complexity in by-product control.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Applicability to Target Compound |
|---|---|---|---|---|
| Oxidation of Hydrazine Derivatives | Hydrazine derivatives, acidic oxidants | Established, direct formation of diazenes | Sensitive to conditions, side products possible | Suitable for alkyl-substituted diazenes |
| Electrochemical Oxidation of Sulfamides | Sulfamides from SuFEx chemistry, anodic oxidation | Sustainable, mild, high yields | Requires specialized equipment, lower yields for diaryl diazenes | Highly adaptable, promising for 2,2-dimethylhydrazino diazene |
| Chloramination of Dimethylamine | Chloramine, dimethylamine, ether solvent | Can form related hydrazines and diazenes | By-product formation, complex control | Provides mechanistic insights, less practical for pure target synthesis |
Chemical Reactions Analysis
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the diazene group into hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylhydrazino group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso derivatives, while reduction with sodium borohydride produces hydrazine derivatives.
Scientific Research Applications
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo cis-trans isomerization, which affects its binding affinity and activity. The molecular pathways involved include the modulation of redox reactions and the inhibition of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Diazene Derivatives
Structural Comparison
Key Observations :
- The dimethylhydrazino group in the target compound introduces both steric bulk and hydrogen-bonding capability, unlike purely aromatic diazenes.
- Aromatic derivatives (e.g., azobenzene) exhibit stronger π-conjugation, enabling applications in photochemistry, while alkyl-substituted diazenes prioritize stability and solubility .
Reactivity:
- Thermal Stability : Alkyl-substituted diazenes (e.g., the target compound) are less thermally stable than aromatic derivatives due to weaker N=N bonds. For example, trans-N,N'-di(1-adamantyl)diazene decomposes at 150°C, while azobenzene remains stable up to 300°C .
- Photochemical Response : Aromatic diazenes (e.g., azobenzene) undergo reversible trans-cis isomerization under UV light, a property absent in alkyl derivatives .
- Redox Behavior: The dimethylhydrazino group in the target compound may facilitate redox reactions, similar to hydrazine-based intermediates in deamination processes .
Physical and Chemical Properties
Key Observations :
- The dimethylhydrazino group enhances solubility in polar solvents compared to aromatic diazenes.
- Chlorinated derivatives exhibit higher logP values due to hydrophobic Cl substituents .
Biological Activity
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- is characterized by the presence of a diazene functional group (N=N) and a dimethylhydrazino substituent. Its chemical formula is , which contributes to its reactivity and interaction with biological systems.
The biological activity of diazene compounds often involves their interaction with various molecular targets, including enzymes and cellular receptors. The mechanism of action may include:
- Oxidation and Reduction Reactions : Diazene can undergo oxidation to form nitroso or nitro derivatives, which may exhibit different biological activities. Similarly, reduction reactions can yield hydrazine derivatives that may have distinct effects on cellular processes.
- Enzyme Inhibition : Research indicates that diazene derivatives can inhibit specific enzymes, affecting metabolic pathways and cellular functions .
- Redox Modulation : The compound's ability to modulate redox reactions can influence oxidative stress levels within cells, potentially leading to cytotoxic effects or protective responses.
Anticancer Potential
Recent studies have highlighted the anticancer potential of diazene derivatives. For instance:
- Cytotoxicity Studies : In vitro studies have shown that certain diazene compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .
- Docking Studies : Computational docking studies have suggested that these compounds can effectively bind to key proteins involved in cancer progression, supporting their potential as therapeutic agents .
Antioxidant Activity
Diazene derivatives have also been evaluated for their antioxidant properties:
- DPPH Assay : The ability to scavenge free radicals was assessed using the DPPH assay, revealing promising antioxidant activity in some synthesized diazene compounds .
Case Studies and Research Findings
Q & A
(Basic) What synthetic methodologies are effective for preparing Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-, and how is its structural integrity validated?
Answer:
The compound can be synthesized via oxidation of sulfamide intermediates using reagents like N-chlorosuccinimide (NCS) in the presence of a base (e.g., BEMP resin). For instance, sulfamide derivatives are oxidized to diazenes under controlled conditions, yielding the target compound in ~61% isolated purity . Structural validation employs UV-Vis spectroscopy (absorption at 355 nm for diazenes) and NMR, where the α-carbon resonance near δ 71 ppm confirms the diazene backbone . Chromatographic purification is optional, as crude diazenes can be used directly in subsequent steps without significant yield loss .
(Basic) How does isomerization occur in diazene derivatives, and what experimental techniques characterize this process?
Answer:
Isomerization involves hydrogen atom repositioning around the nitrogen core, transitioning between cis and trans configurations. Quantum simulations (e.g., Google’s Sycamore processor) model this process by calculating potential energy surfaces using hybrid quantum-classical algorithms, validated against classical DFT simulations . Experimentally, isomerization dynamics are tracked via time-resolved UV spectroscopy, with photolysis triggering N expulsion in sub-picosecond timescales in crystalline states .
(Advanced) How do solvent-cage effects in solid-state photolysis alter reaction pathways compared to solution-phase reactions?
Answer:
In crystals, structural constraints enhance solvent-cage effects, favoring radical recombination over disproportionation. For example, the combination-to-disproportionation ratio for BME radicals increases from 7.1 in solution to >33 in crystalline environments due to restricted mobility . Conversely, solution-phase reactions exhibit higher radical escape rates, with cage factors approaching zero for triplet radical pairs . Solid-state photolysis also accelerates N loss by ~50× compared to CO loss in ketones, highlighting the role of lattice confinement in reaction kinetics .
(Advanced) What contradictions arise between computational predictions and experimental data for diazene reaction mechanisms?
Answer:
Quantum simulations of diazene isomerization align with classical DFT results but face scalability challenges. For instance, Google’s 12-qubit simulation of diazene agreed with classical models but required error-mitigation algorithms to address quantum noise . Discrepancies emerge in radical pair reactivity: computational models predict higher disproportionation yields for tert-butyl radicals, while experimental data show enhanced combination in constrained environments . These contradictions highlight the need for multi-scale modeling that integrates quantum mechanics with molecular dynamics.
(Basic) What analytical techniques are suitable for quantifying diazene derivatives in complex matrices (e.g., biological or environmental samples)?
Answer:
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity for detecting diazene residues, with recoveries of 76–101% and RSDs <15% in citrus matrices . Solid-phase extraction (SPE) coupled with -isotopic labeling can distinguish diazene from hydrazine byproducts, critical for tracking metabolic pathways .
(Advanced) How do diazene intermediates contribute to nitrogenase-catalyzed N2_22 reduction, and what mechanistic insights have been uncovered?
Answer:
Diazene (HN=NH) is a key intermediate in nitrogenase-mediated N reduction to NH. Trapping studies using -labeled substrates reveal that Fe-Mo cofactors stabilize diazene via η-binding, enabling sequential proton-coupled electron transfers . Controversy persists over the oxidation state: DFT calculations suggest Fe-bound neutral diazene, while experimental evidence supports Fe-hydrazido(2–) complexes .
(Advanced) What strategies improve the stability of diazene derivatives during storage and handling?
Answer:
Diazenes are prone to thermal decomposition (e.g., N loss above 150°C) and photolytic degradation. Stabilization methods include:
- Encapsulation in solvent-caged matrices (e.g., polystyrene resins) to limit radical recombination .
- Storage under inert atmospheres at sub-ambient temperatures (−20°C), reducing disproportionation rates .
- Derivatization as sulfamide precursors, which are stable until oxidized in situ .
(Basic) What role do diazene derivatives play in organic synthesis, particularly in stereocontrolled reactions?
Answer:
Diazenes serve as photo-labile precursors for generating carbon-centered radicals, enabling stereoselective C–C bond formation. For example, irradiation of unsymmetrical diazenes produces solvent-caged radical pairs that recombine with >90% stereochemical fidelity, critical for synthesizing chiral heterodimers . This method avoids racemization common in thermal decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
